molecular formula C7H5ClO3S B148413 Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate CAS No. 133380-41-3

Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate

Cat. No. B148413
M. Wt: 204.63 g/mol
InChI Key: FQNCKWMJTDVYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate, also known as MCTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MCTC belongs to the class of thiophene derivatives, which have been found to possess significant biological activities.

Mechanism Of Action

The mechanism of action of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, studies have suggested that Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate exerts its biological activities through the inhibition of various enzymes and proteins. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to exert several biochemical and physiological effects. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has also been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.

Advantages And Limitations For Lab Experiments

One of the major advantages of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is its high yield synthesis method. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is stable under normal laboratory conditions, making it easy to handle and store. However, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has some limitations for lab experiments. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is insoluble in water, which limits its use in aqueous-based experiments. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is highly reactive towards nucleophiles, which can lead to unwanted side reactions.

Future Directions

There are several future directions for the research on Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. One of the potential directions is to explore the structure-activity relationship of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. This can provide valuable insights into the molecular mechanisms underlying the biological activities of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. Another direction is to investigate the pharmacokinetics and pharmacodynamics of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in vivo. This can help to determine the optimal dosage and administration route for Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate-based therapies. Finally, further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method is efficient and cost-effective, and it possesses significant biological activities such as anticancer, anti-inflammatory, and antifungal properties. Further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, and to explore its structure-activity relationship and pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to possess significant biological activities, making it a potential candidate for therapeutic applications. Several studies have reported the anticancer, anti-inflammatory, and antifungal properties of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The unique structure of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate makes it an attractive target for drug discovery and development.

properties

CAS RN

133380-41-3

Product Name

Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

methyl 5-carbonochloridoylthiophene-2-carboxylate

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3

InChI Key

FQNCKWMJTDVYKS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(S1)C(=O)Cl

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)Cl

synonyms

2-Thiophenecarboxylic acid, 5-(chlorocarbonyl)-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

150 g (749 mmol) of dimethyl thiophene-2,5-dicarboxylate in 1350 mL of toluene was azeotropically distilled at 130° C. to evaporate 150 mL of it. The reaction solution was cooled to an inner temperature of 70° C., then stirred with 300 mL of 2.5 M potassium hydroxide/methanol for 40 minutes and cooled to room temperature, and the precipitated solid was washed with ethyl acetate by filtration and dried under reduced pressure to obtain 160 g of potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate. 100 g (446 mmol) of potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate in 700 mL of 1,2-dichloroethane was mixed with 1.73 mL of N,N-dimethylformamide and heated to 90° C., and 68.9 g (119 mmol) of thionyl chloride was added dropwise. The reaction solution was refluxed for 1 hour and then cooled to room temperature, and the resulting crystals were filtered off with 300 mL of 1,2-dichloroethane. The filtrate was concentrated to dryness to obtain 90.4 g (yield 99%) of methyl 5-(chlorocarbonyl)thiophene-2-carboxylate (TEC).
Name
potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
68.9 g
Type
reactant
Reaction Step Two

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